

Chemical properties and structure of Carbenicillin sodium salt

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Compound of Interest

Compound Name: Carbenicillin (sodium salt)

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Carbenicillin Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Carbenicillin sodium salt. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Carbenicillin sodium salt is a semi-synthetic penicillin antibiotic. Key quantitative data regarding its chemical and physical properties are summarized in the tables below for easy reference and comparison.

Identifier	Value	Source
IUPAC Name	disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate	[1][2]
CAS Number	4800-94-6	[1]
Molecular Formula	C ₁₇ H ₁₆ N ₂ Na ₂ O ₆ S	[1][2]
Molecular Weight	422.36 g/mol	[1][2]

Property	Value	Source
Melting Point	>190°C (decomposition)	
pKa ₁	2.76	
pKa ₂	3.5	
Appearance	White to off-white powder	[3]

Solvent	Solubility	Source
Water	50 mg/mL	[3][4][5][6]
Ethanol	Low solubility	[4]
Methanol	Soluble	
DMSO	Soluble	
Dimethylformamide	Soluble	

Chemical Structure

Carbenicillin is a derivative of 6-aminopenicillanic acid, and its structure is characterized by a β -lactam ring fused to a thiazolidine ring. The side chain attached to the 6-amino position is an α -

carboxyphenylacetyl group, which is responsible for its antimicrobial activity and properties.

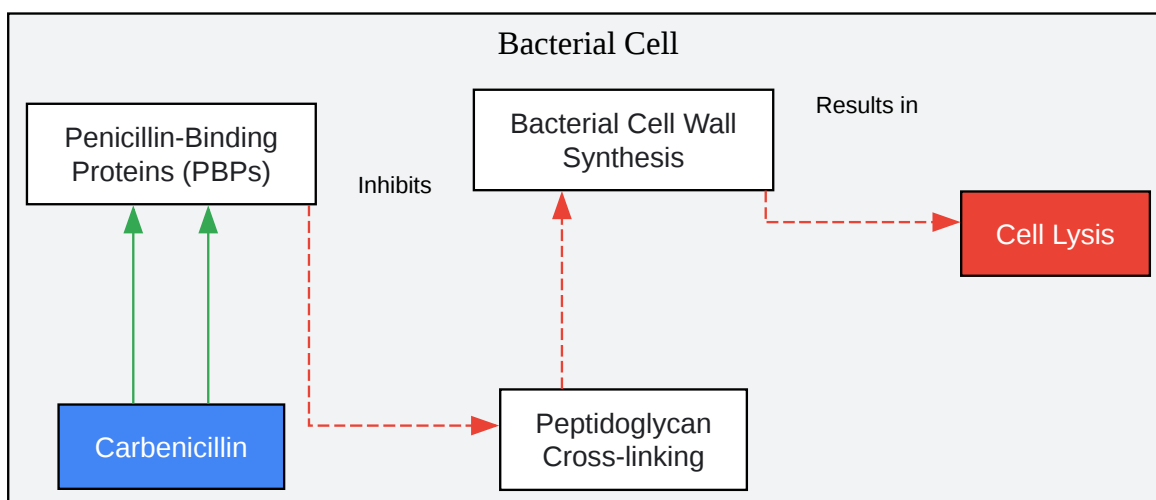
Mechanism of Action

Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[3]

The process involves the following key steps:

- **Binding to Penicillin-Binding Proteins (PBPs):** Carbenicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.
- **Inhibition of Transpeptidation:** PBPs are essential enzymes involved in the final step of peptidoglycan synthesis, which is the cross-linking of peptide chains. By inhibiting these enzymes, carbenicillin prevents the formation of a stable cell wall.
- **Cell Lysis:** The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Carbenicillin is particularly effective against Gram-negative bacteria due to its ability to penetrate their outer membrane.



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Mechanism of Action of Carbenicillin

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the purity of Carbenicillin sodium salt using reverse-phase HPLC.^{[7][8][9]}

1. Instrumentation and Materials:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector
- C18 analytical column (e.g., 4.6 mm x 150 mm, 5 μ m)
- Mobile phase A: Phosphate buffer (e.g., 25 mM potassium phosphate, pH 3.0)
- Mobile phase B: Acetonitrile
- Carbenicillin sodium salt reference standard
- Sample of Carbenicillin sodium salt for analysis
- Volumetric flasks, pipettes, and syringes
- 0.45 μ m syringe filters

2. Preparation of Solutions:

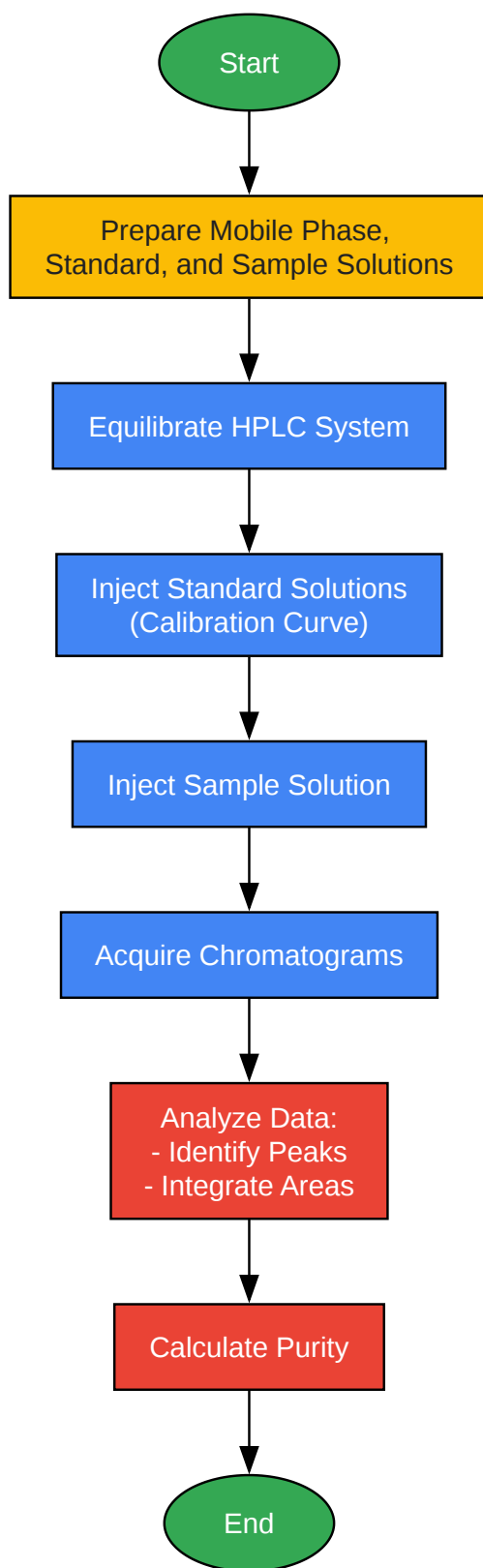
- Mobile Phase: Prepare the mobile phases and degas them before use.
- Standard Solution: Accurately weigh a known amount of Carbenicillin sodium salt reference standard and dissolve it in a suitable solvent (e.g., water or mobile phase A) to obtain a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
- Sample Solution: Accurately weigh the Carbenicillin sodium salt sample and dissolve it in the same solvent as the standard to a similar concentration.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 35°C
- Detection Wavelength: 220 nm
- Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute Carbenicillin and any impurities.

4. Analysis:

- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solution.
- Record the chromatograms and identify the peak corresponding to Carbenicillin based on its retention time compared to the standard.
- Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve.



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Workflow for HPLC Purity Analysis

Structural Characterization by Spectroscopy

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of Carbenicillin sodium salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- **¹H NMR Analysis:** Acquire a ¹H NMR spectrum to observe the proton signals. Key signals include those from the aromatic ring, the methine protons of the β-lactam and thiazolidine rings, and the methyl groups.
- **¹³C NMR Analysis:** Acquire a ¹³C NMR spectrum to observe the carbon signals, including the carbonyl carbons of the β-lactam and carboxyl groups.
- **Data Interpretation:** Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.[\[10\]](#)[\[11\]](#)

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.[\[12\]](#)
- **Instrumentation:** An FTIR spectrometer.
- **Data Acquisition:** Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.
- **Data Interpretation:** Identify characteristic absorption bands corresponding to the functional groups present in Carbenicillin, such as the β-lactam carbonyl stretch (around 1760 cm⁻¹), the amide carbonyl stretch (around 1650 cm⁻¹), and the carboxylic acid O-H and C=O stretches.

3. Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., acetonitrile/water for LC-MS).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS), equipped with an electrospray ionization (ESI) source is commonly used for β -lactam antibiotics.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
- Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak (e.g., $[M+H]^+$ or $[M-H]^-$). Analyze the fragmentation pattern in MS/MS experiments to confirm the structure by identifying characteristic fragments of the penicillin core and the side chain.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

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